1-[2-Fluoro-6-(hydroxymethyl)phenyl]piperidine-4-carbonitrile
Description
1-[2-Fluoro-6-(hydroxymethyl)phenyl]piperidine-4-carbonitrile is a piperidine-based compound featuring a carbonitrile group at the 4-position of the piperidine ring and a 2-fluoro-6-hydroxymethylphenyl substituent. This compound is structurally analogous to piperidine-4-carbonitrile derivatives reported in recent literature, which are often explored for pharmaceutical applications due to their ability to modulate biological targets through hydrogen bonding and steric interactions .
Properties
Molecular Formula |
C13H15FN2O |
|---|---|
Molecular Weight |
234.27 g/mol |
IUPAC Name |
1-[2-fluoro-6-(hydroxymethyl)phenyl]piperidine-4-carbonitrile |
InChI |
InChI=1S/C13H15FN2O/c14-12-3-1-2-11(9-17)13(12)16-6-4-10(8-15)5-7-16/h1-3,10,17H,4-7,9H2 |
InChI Key |
UUONZKUMJFWDAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C#N)C2=C(C=CC=C2F)CO |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[2-Fluoro-6-(hydroxymethyl)phenyl]piperidine-4-carbonitrile involves several steps. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The preparation of fluorinated pyridines, which are structurally similar to the target compound, involves nucleophilic substitution reactions and the use of fluorinating reagents .
Chemical Reactions Analysis
1-[2-Fluoro-6-(hydroxymethyl)phenyl]piperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[2-Fluoro-6-(hydroxymethyl)phenyl]piperidine-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biological targets.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-Fluoro-6-(hydroxymethyl)phenyl]piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Challenges : The hydroxymethyl group in the target compound likely requires protective strategies (e.g., silylation or acetylation) during synthesis, unlike the straightforward alkylation steps in Compounds A and B .
- Biological Relevance : Piperidine-4-carbonitriles with -CF3 groups (Compounds A/B) are often prioritized in CNS drug discovery due to their lipophilicity, whereas the target’s polar hydroxymethyl group may favor peripheral targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
